molecular formula C20H21F2N3O B5434747 [(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1H-pyrrol-2-yl)methanone

[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1H-pyrrol-2-yl)methanone

Cat. No.: B5434747
M. Wt: 357.4 g/mol
InChI Key: NMIRESCPMMVRGA-QXAKKESOSA-N
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Description

[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]-(1H-pyrrol-2-yl)methanone is a complex organic compound characterized by its unique tricyclic structure and the presence of both diazatricyclic and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1H-pyrrol-2-yl)methanone typically involves multi-step organic reactions. The initial steps often include the formation of the tricyclic core through cyclization reactions, followed by the introduction of the diazatricyclic and pyrrole groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1H-pyrrol-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired transformations while maintaining the integrity of the tricyclic core.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1H-pyrrol-2-yl)methanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of [(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1H-pyrrol-2-yl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the desired biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve inhibition of inflammatory cell migration .

Comparison with Similar Compounds

Similar Compounds

  • [(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1H-pyrrol-2-yl)methanone can be compared to other diazatricyclic compounds and pyrrole derivatives.
  • Similar compounds include other tricyclic structures with different substituents on the phenyl ring or variations in the diazatricyclic core.

Uniqueness

The uniqueness of [(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[52202,6]undecan-5-yl]-(1H-pyrrol-2-yl)methanone lies in its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

[(2R,3R,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]-(1H-pyrrol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O/c21-14-8-13(9-15(22)10-14)16-11-25(20(26)17-2-1-5-23-17)18-12-3-6-24(7-4-12)19(16)18/h1-2,5,8-10,12,16,18-19,23H,3-4,6-7,11H2/t16-,18+,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIRESCPMMVRGA-QXAKKESOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C3C2C(CN3C(=O)C4=CC=CN4)C5=CC(=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H]3[C@H]2[C@@H](CN3C(=O)C4=CC=CN4)C5=CC(=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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